1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea
CAS No.:
Cat. No.: VC10177469
Molecular Formula: C15H15Cl2N3O3S
Molecular Weight: 388.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15Cl2N3O3S |
|---|---|
| Molecular Weight | 388.3 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea |
| Standard InChI | InChI=1S/C15H15Cl2N3O3S/c16-13-6-3-11(9-14(13)17)20-15(21)19-8-7-10-1-4-12(5-2-10)24(18,22)23/h1-6,9H,7-8H2,(H2,18,22,23)(H2,19,20,21) |
| Standard InChI Key | LSESMKFQZCLEEO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N |
| Canonical SMILES | C1=CC(=CC=C1CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N |
Introduction
Structural Characteristics and Synthesis Pathways
Molecular Architecture
The compound’s structure comprises:
-
3,4-Dichlorophenyl group: A benzene ring substituted with chlorine atoms at the meta and para positions, introducing electron-withdrawing effects and steric bulk.
-
4-Sulfamoylphenyl ethyl group: A phenethyl chain with a sulfonamide (-SONH) substituent at the para position, contributing polarity and hydrogen-bonding potential.
-
Urea backbone: The central carbonyl group bridges the two aromatic systems, enabling conformational flexibility and intermolecular interactions .
Hypothesized Synthesis Routes
While no direct synthesis protocol exists in the provided sources, analogous methods for urea derivatives suggest plausible pathways:
-
Reaction of 3,4-dichlorophenyl isocyanate with 2-(4-sulfamoylphenyl)ethylamine under basic conditions, mirroring the one-step thiourea synthesis described for N-aryl-3,4-dihydroisoquinoline carbothioamides .
-
Coupling via carbodiimide chemistry, where 3,4-dichloroaniline and 2-(4-sulfamoylphenyl)ethyl isocyanate react in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
A comparative analysis of reaction yields and conditions from similar compounds is provided below:
| Reaction Component | Analogous Compound | Conditions | Yield (%) |
|---|---|---|---|
| 3,4-Dichlorophenyl derivative | Compound 16 | KCO, acetone | 72–85 |
| Sulfonamide-bearing amine | Compound 9 | Room temperature, 5–30 min | 68–75 |
Structure-Activity Relationship (SAR) and Biological Implications
Electronic and Steric Effects
-
Electron-withdrawing groups: The 3,4-dichlorophenyl moiety may reduce electron density at the urea carbonyl, potentially weakening hydrogen-bonding capacity compared to electron-donating substituents like methoxy or methyl groups . In urease inhibitors, electron-donating groups enhance activity (e.g., compound 2, IC = 11.2 ± 0.81 μM) , suggesting the dichlorophenyl group might diminish inhibitory potency unless compensated by other features.
-
Sulfamoyl group: The -SONH substituent introduces hydrogen-bond donors/acceptors, which could facilitate interactions with enzyme active sites. For instance, sulfonamides are known to bind zinc ions in metalloenzymes, a feature observed in carbonic anhydrase inhibitors .
Hypothesized Urease Inhibition
Molecular docking studies of analogous urease inhibitors reveal key interactions:
-
Hydrogen bonds between the urea carbonyl and active-site residues (e.g., His593 in Bacillus pasteurii urease).
-
Hydrophobic interactions with aromatic side chains (e.g., Phe592).
-
π-anion interactions involving electron-rich aromatic systems.
For 1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea:
-
The dichlorophenyl group may engage in hydrophobic packing but could sterically hinder optimal binding.
-
The sulfamoyl group might compensate by forming hydrogen bonds with adjacent aspartate or glutamate residues.
Comparative Analysis with Structural Analogs
Urease Inhibitory Activity
The table below extrapolates potential activity based on substituent effects observed in N-aryl-3,4-dihydroisoquinoline carbothioamides :
| Compound | Substituents | IC (μM) | Key Interactions |
|---|---|---|---|
| 2 | o-Dimethylphenyl | 11.2 ± 0.81 | Hydrogen bonds, π-π stacking |
| 4 | p-Methoxyphenyl | 15.5 ± 0.49 | Hydrophobic, hydrogen bonding |
| 16 | o,m-Dichlorophenyl | 30.3 ± 0.71 | Weak hydrophobic interactions |
| Target | 3,4-Dichlorophenyl + sulfamoyl | Hypothetical | Hydrogen bonds (sulfamoyl) |
The target compound’s dichlorophenyl group aligns with the lower activity of 16, but the sulfamoyl moiety could enhance binding via polar interactions, potentially yielding an IC in the 20–40 μM range.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume